Aplicyanin B

CAS No.:

Cat. No.: VC1913037

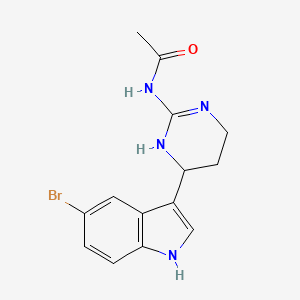

Molecular Formula: C14H15BrN4O

Molecular Weight: 335.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15BrN4O |

|---|---|

| Molecular Weight | 335.2 g/mol |

| IUPAC Name | N-[6-(5-bromo-1H-indol-3-yl)-1,4,5,6-tetrahydropyrimidin-2-yl]acetamide |

| Standard InChI | InChI=1S/C14H15BrN4O/c1-8(20)18-14-16-5-4-13(19-14)11-7-17-12-3-2-9(15)6-10(11)12/h2-3,6-7,13,17H,4-5H2,1H3,(H2,16,18,19,20) |

| Standard InChI Key | BXUVFNWDBMCEKT-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=NCCC(N1)C2=CNC3=C2C=C(C=C3)Br |

Introduction

Chemical Structure and Properties

Molecular Structure

Aplicyanin B has the molecular formula C14H15BrN4O with a molecular weight of 335.2 g/mol . Its IUPAC name is N-[6-(5-bromo-1H-indol-3-yl)-1,4,5,6-tetrahydropyrimidin-2-yl]acetamide . The compound features a 5-bromo-indole ring connected to a tetrahydropyrimidine system at the indole's 3-position, with an acetyl group attached to one of the nitrogen atoms in the tetrahydropyrimidine ring. The structure includes four nitrogen atoms - one in the indole ring and three in the tetrahydropyrimidine-acetamide portion.

Physical and Chemical Properties

Aplicyanin B's structural characteristics give it distinct chemical properties that influence its biological activity and synthetic accessibility. The presence of the bromine atom at position 5 of the indole ring affects the electron distribution within the molecule, while the acetamide group provides hydrogen bonding capabilities that may be important for target interactions. The compound's relatively complex structure, featuring multiple nitrogen functionalities and a bromine substituent, presents both challenges and opportunities for synthetic chemists seeking to produce and modify this compound .

Structural Variants

Aplicyanin B is part of a family that includes several structural variants, most notably Aplicyanins A, D, E, and F. These compounds differ primarily in their substitution patterns:

| Compound | Key Structural Features |

|---|---|

| Aplicyanin A | Base structure without acetyl group on imine nitrogen |

| Aplicyanin B | Contains acetyl group on imine nitrogen and bromine at position 5 |

| Aplicyanin E | Contains two bromines (positions 5 and 6) and methoxy group at position 1 |

These structural variations significantly impact the biological activity of these compounds, with the acetylated variants generally showing enhanced cytotoxicity .

Synthesis

Synthetic Strategy

The synthetic pathway to Aplicyanin B generally involves:

-

Starting with 5-bromo-3-formylindole

-

Constructing the tetrahydropyrimidine ring

-

Installing the acetyl group on the imine nitrogen

This approach has proven effective for producing sufficient quantities of Aplicyanin B for biological testing. The synthetic route also allows for structural modifications, enabling structure-activity relationship studies .

Challenges in Synthesis

Despite the success in synthesizing Aplicyanin B, challenges remain in the efficient production of this compound and its analogues. Recent Chinese patent literature indicates that current synthetic methods may suffer from low reaction efficiency and difficulties in separating the desired products from reaction mixtures . These challenges highlight the need for improved synthetic methodologies, particularly if Aplicyanin B advances toward clinical applications where larger quantities would be required.

Biological Activity

Anticancer Properties

Aplicyanin B has demonstrated significant cytotoxic activity against multiple human cancer cell lines. Studies have shown that the compound is particularly effective against:

| Cancer Cell Line | Description | IC50 Value |

|---|---|---|

| HT-29 | Colon carcinoma | 0.98 μM |

| A549 | Lung carcinoma | 0.51 μM |

| MDA-MB-231 | Breast adenocarcinoma | 0.33 μM |

These low micromolar to submicromolar IC50 values indicate potent anticancer activity, making Aplicyanin B a promising lead compound for anticancer drug development .

Structure-Activity Relationship

Extensive structure-activity relationship (SAR) studies involving Aplicyanin B and its structural analogues have provided valuable insights into the molecular features that contribute to its biological activity. Key findings include:

-

The acetyl group on the imine nitrogen is critical for cytotoxic activity, as evidenced by the significantly higher activity of Aplicyanin B compared to Aplicyanin A .

-

The bromine substituent at position 5 of the indole ring strongly enhances anticancer activity .

-

Substituents on the indole nitrogen appear to have minimal impact on the compound's biological activity .

These SAR insights have important implications for the design of more potent or selective Aplicyanin B derivatives with enhanced pharmacological properties.

Research Applications

Recent Developments

Recent research has begun exploring new potential applications for Aplicyanin B. A notable development is the investigation of Aplicyanin B in the context of ferroptosis induction, as mentioned in Chinese patent literature from 2024 . Ferroptosis is a form of regulated cell death characterized by the accumulation of lipid peroxides, and compounds that can induce this process have potential applications in cancer therapy, particularly against drug-resistant tumors.

While the mechanism by which Aplicyanin B might induce ferroptosis remains unclear from the available literature, this represents an intriguing new direction for research on this compound. If Aplicyanin B can indeed induce ferroptosis in cancer cells, this could provide an alternative mechanism for its anticancer effects beyond direct cytotoxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume